molecular formula C12H21NO4 B3338138 (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid CAS No. 851593-77-6

(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Cat. No.: B3338138
CAS No.: 851593-77-6
M. Wt: 243.3 g/mol
InChI Key: BSWHWMPKCSLEMJ-SECBINFHSA-N
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Description

®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid is a chiral compound that belongs to the class of azepane derivatives. Azepane is a seven-membered nitrogen-containing heterocycle, and the tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for ®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of azepane oxides.

    Reduction: Formation of azepane alcohols.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid: Similar structure but with a six-membered ring.

    ®-1-(tert-butoxycarbonyl)morpholine-3-carboxylic acid: Contains an oxygen atom in the ring.

Uniqueness

®-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying ring strain effects in heterocycles .

Properties

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHWMPKCSLEMJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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